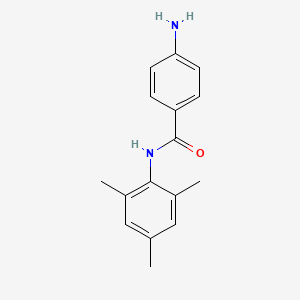

4-Amino-N-mesitylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-N-mesitylbenzamide is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . It is characterized by the presence of an amino group (-NH2) and a mesityl group (a derivative of benzene with three methyl groups) attached to a benzamide structure. This compound is primarily used in research settings and has various applications in chemistry and biology.

準備方法

The synthesis of 4-Amino-N-mesitylbenzamide typically involves the reduction of a nitro precursor. One common method includes the reduction of N-mesityl-4-nitrobenzamide using zinc powder in the presence of ammonium chloride in a mixture of water and methanol . The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro group to an amino group, resulting in the formation of this compound.

化学反応の分析

4-Amino-N-mesitylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be further reduced to form different amine derivatives.

科学的研究の応用

Pharmacological Applications

-

Anticonvulsant Activity

- Research has shown that stereoisomers of 4-amino-N-mesitylbenzamide exhibit anticonvulsant properties. In studies, one isomer demonstrated significant efficacy in standard anticonvulsant tests, such as maximal electric shock tests and pentylenetetrazol-induced seizures. This suggests its potential as a novel anticonvulsant agent, comparable to established drugs like phenobarbital .

-

Inhibition of DNA Methylation

- A study highlighted the role of this compound derivatives as inhibitors of DNA methyltransferases (DNMTs). These enzymes are crucial in epigenetic regulation, and their inhibition can reactivate silenced genes associated with cancer. The compound was evaluated alongside other derivatives for its ability to inhibit DNMT1, 3A, and 3B, showing promise in cancer treatment strategies .

- Potential in Cancer Therapy

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Amino-N-mesitylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The mesityl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme functions and protein interactions .

類似化合物との比較

4-Amino-N-mesitylbenzamide can be compared with similar compounds such as 4-Amino-N-methylbenzamide and other substituted benzamides. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and reactivity. For example, 4-Amino-N-methylbenzamide has a methyl group instead of a mesityl group, resulting in different steric and electronic effects . This uniqueness makes this compound particularly valuable in specific research applications where steric hindrance and electronic properties are crucial.

Similar Compounds

- 4-Amino-N-methylbenzamide

- 4-Amino-3-methoxy-N-methylbenzamide

- 4-Amino-2-methoxy-N-methylbenzamide

生物活性

4-Amino-N-mesitylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.33 g/mol

This compound features an amine group, a mesityl moiety, and a benzamide structure, which contribute to its interaction with biological targets.

Anticonvulsant Activity

Research has indicated that this compound exhibits anticonvulsant properties. A study on its enantiomers revealed that the compound showed significant activity in standard anticonvulsant tests such as the maximal electric shock (MES) test and threshold tests using pentylenetetrazol (PTZ) and other convulsants. The results suggested that this compound's profile is comparable to that of established anticonvulsants like phenobarbital, showcasing its potential as a therapeutic agent for seizure disorders .

The biological activity of this compound may be attributed to its interaction with GABA receptors and modulation of neurotransmitter release. The compound appears to enhance GABAergic transmission, which is critical for its anticonvulsant effects. Additionally, it may influence calcium channel activity, contributing to its cardiovascular effects as observed in related compounds .

Table 1: Summary of Biological Activities

Detailed Findings

- Anticonvulsant Efficacy : In a series of tests, this compound demonstrated robust anticonvulsant activity. The S-enantiomer was found to be significantly more potent than the R-enantiomer, indicating stereoselectivity in its action .

- Cardiovascular Impact : Another study highlighted the compound's ability to lower perfusion pressure in isolated rat hearts, suggesting a mechanism involving calcium channel inhibition. This effect is critical for understanding its potential use in treating hypertension or related cardiovascular conditions .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have shown that modifications to the benzamide structure can enhance or diminish biological activity. For instance, substituents on the aromatic ring can significantly impact the compound's potency and selectivity for specific receptors .

特性

IUPAC Name |

4-amino-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-10-8-11(2)15(12(3)9-10)18-16(19)13-4-6-14(17)7-5-13/h4-9H,17H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJCLVXGKIJXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。